7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide
CAS No.: 950380-71-9
Cat. No.: VC6947076
Molecular Formula: C19H16BrNO3
Molecular Weight: 386.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950380-71-9 |
|---|---|
| Molecular Formula | C19H16BrNO3 |
| Molecular Weight | 386.245 |
| IUPAC Name | 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide |
| Standard InChI | InChI=1S/C19H16BrNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22) |
| Standard InChI Key | RKDQGEXUIXIFES-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide belongs to the benzoxepine class, a seven-membered oxygen-containing heterocycle fused to a benzene ring. Key structural elements include:
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Benzoxepine core: A bicyclic system with oxygen at the 1-position.
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Bromine substitution: At the 7-position, likely influencing electronic properties and steric interactions.
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Carboxamide group: At the 4-position, with the amide nitrogen bonded to a 2-ethoxyphenyl substituent.
The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces moderate lipophilicity compared to methoxy or smaller alkoxy variants, as seen in analogs like 7-bromo-N-(2-methoxybenzyl)benzo[b]oxepine-4-carboxamide (PubChem CID 20896608) .
Table 1: Comparative Structural Data for Benzoxepine Analogs
*Estimated via computational methods based on analog data .
Synthesis and Derivatization
Synthetic Routes
While no explicit synthesis of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide is documented, benzoxepine carboxamides are typically synthesized via:
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Bromination: Electrophilic aromatic substitution at the 7-position using Br₂ or N-bromosuccinimide (NBS).
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Amide coupling: Reaction of the 4-carboxylic acid derivative with 2-ethoxyaniline using coupling agents like HATU or EDCI .
For example, the synthesis of 7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide (PubChem CID 20896608) involved coupling 7-bromo-1-benzoxepine-4-carboxylic acid with 2-methoxybenzylamine . Substituting 2-ethoxyaniline in this protocol would yield the target compound.
Stereochemical Considerations
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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logP: Estimated at ~4.5 based on analogs with similar substituents . The ethoxy group increases logP compared to methoxy (logP = 4.12 for CID 20896608) .
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Aqueous solubility: Predicted to be low (logSw ≈ -4.5), consistent with the poor solubility of related benzoxepines .
Table 2: Predicted ADME Properties
Therapeutic Applications and Preclinical Data
Analgesic Efficacy
In rodent models of neuropathic pain (e.g., chronic constriction injury), benzoxepine carboxamides reversed mechanical allodynia at doses as low as 0.5 mg/kg BID . The target compound’s ethoxy group may enhance metabolic stability compared to methoxy analogs, potentially improving pharmacokinetics.
Inflammatory Pain
In the Complete Freund’s Adjuvant (CFA) model, compound 16 showed an ED₅₀ of 0.91 mg/kg, with free plasma concentrations of 7.8 ng/mL correlating with efficacy . Structural similarities suggest comparable activity for the ethoxy variant.
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